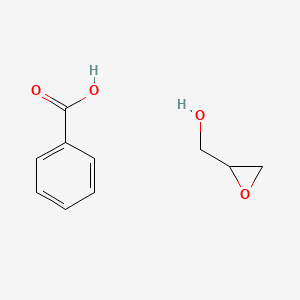
Benzoic acid;oxiran-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;oxiran-2-ylmethanol: is an organic compound that combines the structural features of benzoic acid and oxiran-2-ylmethanol Benzoic acid is a simple aromatic carboxylic acid, while oxiran-2-ylmethanol is an epoxide with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Benzoic Acid Synthesis:
Starting Material: Methyl benzoate
Reagents: Sodium hydroxide, ethanol, hydrochloric acid
-
Oxiran-2-ylmethanol Synthesis:
Starting Material: Allyl alcohol
Reagents: Hydrogen peroxide, formic acid
Conditions: Epoxidation of allyl alcohol using hydrogen peroxide and formic acid to form oxiran-2-ylmethanol.
Industrial Production Methods: Industrial production of benzoic acid typically involves the oxidation of toluene using oxygen in the presence of a cobalt or manganese catalyst. Oxiran-2-ylmethanol can be produced via the epoxidation of allyl alcohol using peracids or hydrogen peroxide.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate, chromium trioxide
Conditions: Oxidation of benzoic acid to form benzene derivatives.
Products: Carboxylic acids, aldehydes, ketones
-
Substitution:
Reagents: N-bromosuccinimide (NBS), halogens
Conditions: Free radical bromination at the benzylic position.
Products: Benzylic halides
-
Epoxide Ring Opening:
Reagents: Acids, bases, nucleophiles
Conditions: Acidic or basic conditions to open the epoxide ring.
Products: Diols, halohydrins
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in studying reaction mechanisms and kinetics.
Biology:
- Investigated for its antimicrobial properties.
- Used in the synthesis of biologically active molecules.
Medicine:
- Potential applications in drug development due to its structural features.
- Studied for its role in metabolic pathways and enzyme interactions.
Industry:
- Utilized in the production of polymers and resins.
- Employed as an intermediate in the manufacture of fragrances and flavorings .
Mechanism of Action
Molecular Targets and Pathways:
Benzoic Acid: Acts as a fungistatic agent by inhibiting the growth of fungi.
Oxiran-2-ylmethanol: Undergoes nucleophilic attack at the epoxide ring, leading to ring-opening reactions that form various products.
Comparison with Similar Compounds
Salicylic Acid: Similar to benzoic acid but with an additional hydroxyl group at the ortho position.
Phthalic Acid: Contains two carboxyl groups attached to a benzene ring.
Phenylacetic Acid: Similar structure but with a methylene group between the benzene ring and the carboxyl group.
Uniqueness:
- The combination of benzoic acid and oxiran-2-ylmethanol in a single molecule provides unique reactivity due to the presence of both carboxyl and epoxide functional groups.
- This dual functionality allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
120787-40-8 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
benzoic acid;oxiran-2-ylmethanol |
InChI |
InChI=1S/C7H6O2.C3H6O2/c8-7(9)6-4-2-1-3-5-6;4-1-3-2-5-3/h1-5H,(H,8,9);3-4H,1-2H2 |
InChI Key |
GYRIZLFVWDBHOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



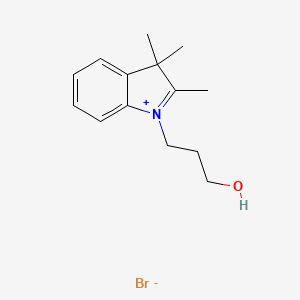
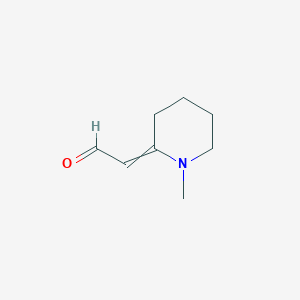
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14301813.png)
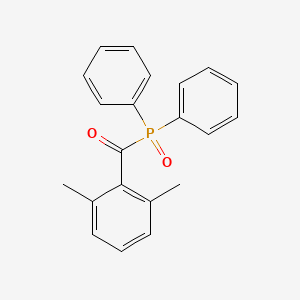
![4-Hydroxy-1-[2-(quinolin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14301834.png)
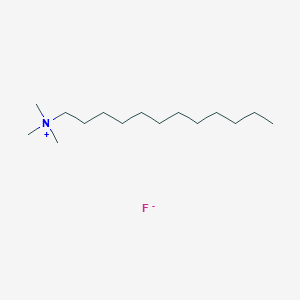
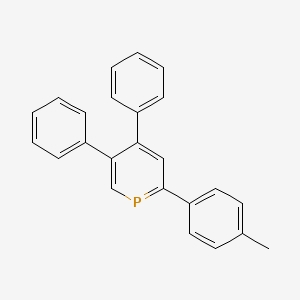
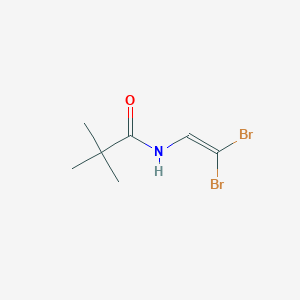
![N,N'-[1,3,4-Thiadiazole-2,5-diyldi(4,1-phenylene)]bis(N-ethylaniline)](/img/structure/B14301862.png)
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
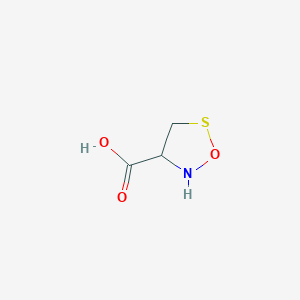
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
